molecular formula C28H38F3N5O10 B8118184 Macropa-NH2 TFA

Macropa-NH2 TFA

Cat. No.: B8118184
M. Wt: 661.6 g/mol
InChI Key: ZDYLMJRUTNAJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macropa-NH2 (TFA) is a chemical compound that serves as a precursor to Macropa-NCS. Macropa-NCS is known for its ability to conjugate with trastuzumab and the prostate-specific membrane antigen-targeting compound RPS-070. This makes it a promising therapeutic radionuclide for the treatment of soft-tissue metastases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Macropa-NH2 (TFA) involves several steps. Initially, a white suspension of 11•4TFA (0.1598 g, 0.16 mmol) and sodium carbonate (0.2540 g, 2.4 mmol) is heated at reflux in acetone (10 mL) for 30 minutes. This is followed by the slow addition of carbon disulfide (305 µL, 85%). The resulting orange suspension is heated at reflux for 3 hours and then concentrated at 30°C under reduced pressure to yield a pale-orange solid. This solid is dissolved in 10% acetonitrile/water containing 0.2% trifluoroacetic acid (8 mL total), filtered, and purified by preparative high-performance liquid chromatography (HPLC) using Method C. The pure fractions are combined, concentrated at room temperature under reduced pressure to remove the organic solvent, and then lyophilized .

Industrial Production Methods: Industrial production methods for Macropa-NH2 (TFA) are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Macropa-NH2 (TFA) undergoes various chemical reactions, including chelation and conjugation reactions. It is particularly effective in chelating radium-223, a clinically approved alpha particle-emitting drug used to treat castrate-resistant prostate cancer bone metastases .

Common Reagents and Conditions: Common reagents used in the reactions involving Macropa-NH2 (TFA) include sodium carbonate, carbon disulfide, and acetonitrile. The reactions are typically carried out under reflux conditions and require purification by HPLC .

Major Products Formed: The major product formed from the reactions involving Macropa-NH2 (TFA) is Macropa-NCS, which is used in therapeutic applications .

Mechanism of Action

The mechanism of action of Macropa-NH2 (TFA) involves its conversion to Macropa-NCS, which then conjugates with therapeutic agents like trastuzumab. This conjugation allows the compound to target specific cancer cells, delivering the radionuclide directly to the tumor site. The molecular targets involved include the prostate-specific membrane antigen and other cancer-specific markers .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Macropa-NH2 (TFA) include Macropa-NH2 hydrochloride and Macropa-NH2 diester . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.

Uniqueness: Macropa-NH2 (TFA) is unique due to its ability to serve as a precursor to Macropa-NCS, which has significant therapeutic potential in targeted alpha therapy. Its effectiveness in chelating radium-223 and conjugating with cancer-targeting agents sets it apart from other similar compounds .

Properties

IUPAC Name

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8.C2HF3O2/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;3-2(4,5)1(6)7/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYLMJRUTNAJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.